molecular formula C13H25NO5S B6719677 Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate

Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate

Cat. No.: B6719677
M. Wt: 307.41 g/mol
InChI Key: BPASQPAOFUMMMX-UHFFFAOYSA-N
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Description

Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate is a chemical compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate typically involves multiple steps. One common method includes the reaction of 2-tert-butylmorpholine with a sulfonyl chloride derivative, followed by esterification with butanoic acid. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is usually stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylpropanoate
  • Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylpentanoate
  • Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylhexanoate

Uniqueness

Methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the sulfonyl and morpholine groups contribute to its reactivity and potential biological activity .

Properties

IUPAC Name

methyl 4-(2-tert-butylmorpholin-4-yl)sulfonylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)11-10-14(7-8-19-11)20(16,17)9-5-6-12(15)18-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPASQPAOFUMMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCO1)S(=O)(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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